molecular formula C20H15ClF3N5O B2700176 3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine CAS No. 344277-17-4

3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B2700176
CAS No.: 344277-17-4
M. Wt: 433.82
InChI Key: SKLRZRVWUGQVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an isoxazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine and pyridine rings, followed by the introduction of the isoxazole moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various derivatives depending on the nucleophile employed.

Scientific Research Applications

3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine lies in its combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[[3-(2-phenylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5O/c21-15-8-13(20(22,23)24)10-26-19(15)27-11-14-9-17(29-30-14)16-6-7-25-18(28-16)12-4-2-1-3-5-12/h1-8,10,14H,9,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLRZRVWUGQVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=NC(=NC=C2)C3=CC=CC=C3)CNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.